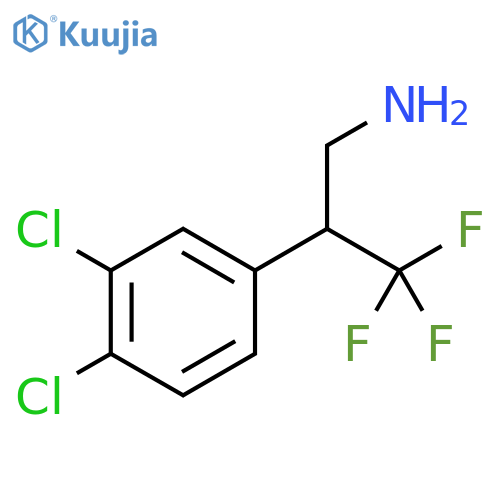Cas no 1368186-27-9 (2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine)

1368186-27-9 structure
商品名:2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, 3,4-dichloro-β-(trifluoromethyl)-
- 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
- CS-0285728
- EN300-1930244
- 1368186-27-9
- AKOS017550309
- 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
-
- インチ: 1S/C9H8Cl2F3N/c10-7-2-1-5(3-8(7)11)6(4-15)9(12,13)14/h1-3,6H,4,15H2
- InChIKey: AODUZDLPDNTNHU-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(Cl)=C(Cl)C=1)(CN)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 256.9985891g/mol
- どういたいしつりょう: 256.9985891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.406±0.06 g/cm3(Predicted)
- ふってん: 255.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 6.85±0.10(Predicted)
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930244-0.25g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-5.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1930244-2.5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-1g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-0.1g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-10.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1930244-1.0g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1930244-0.5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-0.05g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1930244-5g |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-27-9 | 5g |
$2650.0 | 2023-09-17 |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1368186-27-9 (2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
